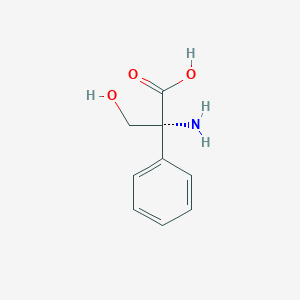
(R)-2-amino-3-hydroxy-2-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-amino-3-hydroxy-2-phenylpropanoic acid is an amino acid derivative with a chiral center, making it an enantiomer This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-3-hydroxy-2-phenylpropanoic acid typically involves the use of chiral catalysts or starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of α-keto acids or their derivatives. This process often employs chiral rhodium or ruthenium catalysts under mild conditions to achieve high enantioselectivity .
Industrial Production Methods: Industrial production of ®-2-amino-3-hydroxy-2-phenylpropanoic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and biocatalysis are also explored for efficient production .
Types of Reactions:
Oxidation: The hydroxyl group in ®-2-amino-3-hydroxy-2-phenylpropanoic acid can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reagents and conditions used.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols and amines.
- Substitution reactions yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-2-amino-3-hydroxy-2-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the biosynthesis of neurotransmitters and other biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels and treating neurological disorders.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals
Mechanism of Action
The mechanism of action of ®-2-amino-3-hydroxy-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways such as neurotransmitter synthesis and metabolism. Its effects are mediated through binding to receptors or enzymes, altering their activity and downstream signaling .
Comparison with Similar Compounds
L-Phenylalanine: An essential amino acid with a similar structure but lacking the hydroxyl group.
Tyrosine: Contains an additional hydroxyl group on the phenyl ring, making it more polar.
DOPA (3,4-dihydroxyphenylalanine): A precursor to neurotransmitters like dopamine, with two hydroxyl groups on the phenyl ring.
Uniqueness: ®-2-amino-3-hydroxy-2-phenylpropanoic acid is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(2R)-2-amino-3-hydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-9(6-11,8(12)13)7-4-2-1-3-5-7/h1-5,11H,6,10H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
HFSABHOSMLOVOY-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@](CO)(C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11753061.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11753063.png)
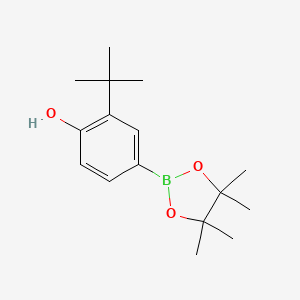
![1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane](/img/structure/B11753085.png)
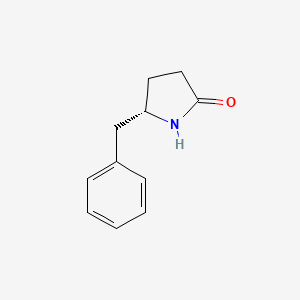
![3-Amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid](/img/structure/B11753099.png)
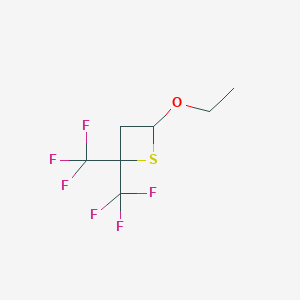
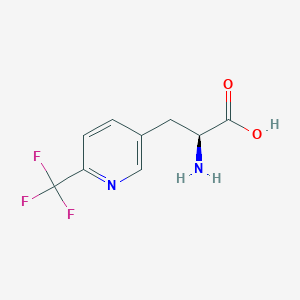
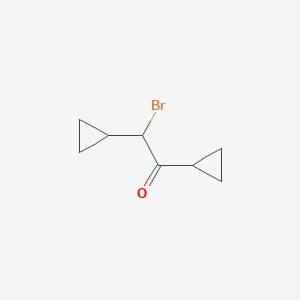
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid](/img/structure/B11753114.png)
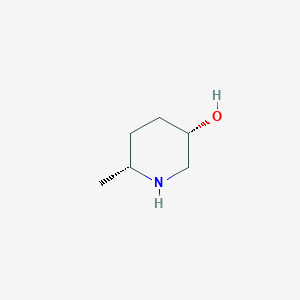
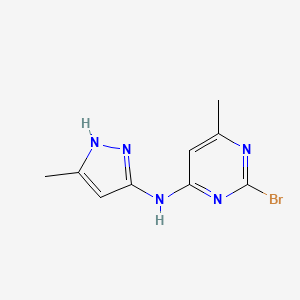
![tert-Butyl (R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11753129.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11753133.png)
